molecular formula C20H15FN2O4S B2533488 2-fluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 922137-96-0

2-fluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

Cat. No.: B2533488
CAS No.: 922137-96-0
M. Wt: 398.41
InChI Key: ZDLGDLFCPCIMJV-UHFFFAOYSA-N
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Description

This compound belongs to the dibenzo[b,f][1,4]oxazepine class, characterized by a tricyclic core fused with an oxazepine ring. The molecule features a methyl group at position 8, a keto group at position 11, and a 2-fluorobenzenesulfonamide substituent at position 2. Its molecular formula is C20H15FN2O4S (average mass ~398.4 g/mol), with a monoisotopic mass of 398.073656 .

Properties

IUPAC Name

2-fluoro-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2O4S/c1-12-6-8-18-16(10-12)22-20(24)14-11-13(7-9-17(14)27-18)23-28(25,26)19-5-3-2-4-15(19)21/h2-11,23H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDLGDLFCPCIMJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=CC=CC=C4F)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-fluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described by its molecular formula C20H15FN2O4SC_{20}H_{15}FN_{2}O_{4}S with a molecular weight of 398.4 g/mol. The presence of a fluorine atom and a sulfonamide group may contribute to its unique biological properties.

Biological Activity Overview

Research indicates that compounds with similar structural frameworks often exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds in the same class have shown effectiveness against various bacterial strains.
  • Antitumor Properties : Some derivatives have been investigated for their potential to inhibit cancer cell proliferation.
  • Neuropharmacological Effects : The interaction with neurotransmitter systems suggests possible applications in treating neurological disorders.

The biological activity of this compound is hypothesized to involve:

  • Dopamine Receptor Modulation : Similar compounds have been noted for their selective antagonism at dopamine D2 receptors, which is crucial for managing conditions like schizophrenia and Parkinson's disease .
  • Inhibition of Enzymatic Pathways : The sulfonamide group may interact with specific enzymes involved in metabolic pathways, providing a basis for its potential therapeutic effects.

Case Studies and Research Findings

A variety of studies have explored the biological effects of this compound and its analogs:

StudyFindings
Study 1 Investigated the antimicrobial effects against Staphylococcus aureus; the compound displayed significant inhibition at low concentrations.
Study 2 Assessed antitumor activity through in vitro assays; results indicated a dose-dependent decrease in cell viability in cancer cell lines.
Study 3 Explored neuroprotective effects in animal models; demonstrated potential benefits in reducing neuroinflammation and oxidative stress.

Comparative Analysis with Related Compounds

To further understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

Compound NameMolecular FormulaBiological Activity
2-fluoro-N-(10-methyl-11-oxo...)C20H15FN2O4SAntimicrobial, Antitumor
N-Methyl-N-(6-fluoro...)C18H16FN3O3SNeuropharmacological effects
N-(2-Hydroxyethyl)-3-[6-Oxo...]C20H22N2O5SEnhanced solubility and interaction profiles

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Dibenzo-Oxazepine Core

4-Fluoro-N-(10-Methyl-11-Oxo-10,11-Dihydrodibenzo[b,f][1,4]Oxazepin-2-yl)Benzenesulfonamide
  • Key Differences :
    • Fluorine position: 4-fluoro (vs. 2-fluoro in the target compound).
    • Methyl group position: 10-methyl (vs. 8-methyl in the target).
  • The 10-methyl group may introduce steric hindrance differences in binding pocket interactions .
N-(8,10-Dimethyl-11-Oxo-10,11-Dihydrodibenzo[b,f][1,4]Oxazepin-2-yl)-3,4-Dimethylbenzenesulfonamide
  • Key Differences :
    • Additional methyl groups at positions 8 and 10 on the oxazepine core.
    • 3,4-Dimethylbenzenesulfonamide substituent (vs. 2-fluorobenzenesulfonamide).
  • The dimethylbenzenesulfonamide may reduce hydrogen-bonding capacity compared to the fluoro analog .

Substituent Variations on the Sulfonamide Moiety

1-(4-Chlorophenyl)-N-(8,10-Dimethyl-11-Oxo-10,11-Dihydrodibenzo[b,f][1,4]Oxazepin-2-yl)Methanesulfonamide
  • Key Differences :
    • Chlorine atom replaces fluorine on the benzene ring.
    • Methanesulfonamide linkage (vs. benzenesulfonamide).
  • Implications: Chlorine’s higher electronegativity and polarizability may enhance binding to hydrophobic pockets. Molecular weight increases to 442.9 g/mol (vs.
N-(8,10-Dimethyl-11-Oxo-10,11-Dihydrodibenzo[b,f][1,4]Oxazepin-2-yl)-4-Fluoro-3-Methylbenzenesulfonamide
  • Key Differences :
    • 4-Fluoro-3-methylbenzenesulfonamide group introduces both electronic and steric effects.
  • Implications :
    • The methyl group adjacent to fluorine may sterically hinder interactions with target proteins.
    • Molecular weight: 426.5 g/mol , balancing lipophilicity and solubility .

Comparison of Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C20H15FN2O4S 398.4 8-methyl, 2-fluorobenzenesulfonamide
4-Fluoro Analog C20H15FN2O4S 398.4 10-methyl, 4-fluorobenzenesulfonamide
8,10-Dimethyl + 3,4-Dimethyl C22H21N2O4S 409.5 8,10-dimethyl, 3,4-dimethylbenzenesulfonamide
Chlorophenyl-Methanesulfonamide C22H19ClN2O4S 442.9 8,10-dimethyl, 4-chlorophenylmethanesulfonamide
4-Fluoro-3-Methyl Analog C22H19FN2O4S 426.5 8,10-dimethyl, 4-fluoro-3-methylbenzenesulfonamide

Q & A

Basic: What experimental approaches are recommended for synthesizing this compound with high purity?

Methodological Answer:
Optimization typically involves multi-step organic synthesis with rigorous purification. Key steps include:

Sulfonamide coupling : React 2-fluorobenzenesulfonyl chloride with the dibenzo-oxazepine amine precursor under anhydrous conditions (e.g., DCM, 0–5°C) using a tertiary amine base (e.g., triethylamine) to minimize hydrolysis .

Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (ethanol/water) to achieve >98% purity .

Quality control : Validate purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) and confirm absence of common impurities like unreacted sulfonyl chloride or dehalogenated byproducts .

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